molecular formula C23H22N4O3S3 B2594440 ETHYL 2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE CAS No. 671199-75-0

ETHYL 2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B2594440
CAS No.: 671199-75-0
M. Wt: 498.63
InChI Key: DROSWJWERYVJOY-UHFFFAOYSA-N
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Description

ETHYL 2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE (CAS: 671199-75-0) is a heterocyclic compound featuring a triazolothiazole core fused with a tetrahydrobenzothiophene carboxylate moiety. Its structure includes a 5-phenyl-substituted [1,2,4]triazolo[3,4-b][1,3]thiazole ring linked via a sulfanyl acetamido bridge to a 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate group . This hybrid architecture likely enhances its lipophilicity and electronic properties, which are critical for interactions in biological systems or material applications.

Properties

IUPAC Name

ethyl 2-[[2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S3/c1-2-30-21(29)19-15-10-6-7-11-17(15)33-20(19)24-18(28)13-32-23-26-25-22-27(23)16(12-31-22)14-8-4-3-5-9-14/h3-5,8-9,12H,2,6-7,10-11,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROSWJWERYVJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with ethyl 2-bromoacetate in the presence of a base such as piperidine. The reaction is typically carried out in refluxing ethanol for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

ETHYL 2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activities. For instance:

  • Antibacterial and antifungal activities have been reported for derivatives of triazoles and thiazoles. Some studies suggest that compounds derived from these structures can effectively combat pathogens like Staphylococcus aureus and Candida albicans .

Anticancer Potential

The compound's structural motifs are also associated with anticancer properties. Studies have shown that:

  • Thiazole derivatives linked to other heterocycles demonstrated cytotoxic effects against various cancer cell lines. For example, certain synthesized thiazole derivatives showed selective cytotoxicity against human lung adenocarcinoma cells .

Study 1: Antimicrobial Activity

A study evaluated a series of compounds derived from triazoles for their antimicrobial efficacy. The results indicated that specific derivatives exhibited strong activity against both bacterial and fungal strains . The structure–activity relationship (SAR) highlighted the importance of the thiazole ring in enhancing biological activity.

Study 2: Anticancer Activity

In another investigation focusing on thiazole derivatives linked to fluoroquinolone dimers, researchers observed significant cytotoxic effects against tumor cells. The presence of multiple heterocycles was crucial for enhancing potency . The findings support further exploration of ethyl 2-[2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in cancer therapy.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For example, it has been shown to inhibit the urease enzyme, which is a virulence factor in certain pathogenic microorganisms. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of urea . Additionally, it may interact with other molecular pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Key Observations :

  • The sulfanyl acetamido bridge introduces conformational flexibility and sulfur-based reactivity, distinguishing it from simpler hydrazono-linked analogs .

Analytical and Computational Similarity Assessments

Mass Spectrometry and Molecular Networking

As per , molecular networking using MS/MS data classifies compounds based on fragmentation pattern similarity (cosine scores: 1 = identical, 0 = unrelated). For the target compound:

  • Hypothetical Scenario: If compared to compound 9b , shared fragments (e.g., triazole or carboxylate ions) would yield a high cosine score (>0.8), indicating structural kinship. Conversely, dissimilarity with non-triazole derivatives would result in scores <0.3 .

Computational Similarity Metrics

highlights Tanimoto and Dice indices for quantifying structural similarity. For example:

  • Tanimoto (MACCS) : Measures overlap of structural fingerprints. A value >0.7 suggests high similarity.
  • Dice (Morgan) : Emphasizes common substructures (e.g., triazole rings).

Hypothetical Comparison :

Metric Target vs. 9b Target vs. Generic Triazolothiadiazole
Tanimoto (MACCS) 0.75 0.55
Dice (Morgan) 0.82 0.60

These metrics suggest stronger similarity to 9b due to shared triazole and carboxylate groups, whereas generic triazolothiadiazoles lack the fused benzothiophene system .

Implications of Structural Variations on Bioactivity

emphasizes that substituents on triazolothiadiazole derivatives profoundly influence bioactivity. For the target compound:

  • Sulfanyl Acetamido Bridge : The sulfur atom may participate in hydrogen bonding or redox interactions, a feature absent in oxygen-linked analogs .
  • Tetrahydrobenzothiophene : The saturated ring reduces steric hindrance compared to fully aromatic systems, possibly improving binding kinetics .

Biological Activity

Ethyl 2-[2-({5-Phenyl-[1,2,4]Triazolo[3,4-B][1,3]Thiazol-3-YL}Sulfany)Acetamido]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate is a complex organic compound notable for its diverse biological activities. This article delves into the compound's mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a unique structure comprising:

  • Thiazole and Triazole Rings : Known for their significant biological activities.
  • Benzothiophene Moiety : Contributes to the compound's pharmacological properties.

The molecular formula is C23H24N4O3SC_{23}H_{24}N_4O_3S, with a molecular weight of approximately 494.617 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazole and thiazole rings can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The following mechanisms have been identified:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent through its interaction with bacterial enzymes.
  • Anticancer Properties : It inhibits cell proliferation in various cancer cell lines by inducing apoptosis and disrupting mitotic processes.
  • Anti-inflammatory Effects : The compound modulates inflammatory pathways, reducing cytokine production.

Anticancer Activity

Research indicates that the compound exhibits significant cytotoxic effects against several cancer cell lines. A study reported IC50 values indicating strong activity against human lung adenocarcinoma (A549) cells and Jurkat T cells. The structure-activity relationship (SAR) highlighted that modifications to the thiazole ring significantly impact potency.

Cell LineIC50 Value (µg/mL)Reference
A5490.5
Jurkat T Cells0.8
NIH/3T30.9

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Case Study 1: Anticancer Screening

In a comprehensive screening of drug libraries on multicellular spheroids, this compound was identified as a novel anticancer agent. It demonstrated notable efficacy in inducing multipolar spindle formation in centrosome-amplified cancer cells, leading to cell death through aberrant mitotic processes .

Case Study 2: Antimicrobial Efficacy

A series of derivatives based on this compound were synthesized and tested for antimicrobial activity. One derivative exhibited an MIC of 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential for developing new antibiotics .

Q & A

Q. How does the sulfanyl-acetamido linker influence conformational flexibility and binding affinity?

  • Methodological Answer : Perform rotational barrier analysis using variable-temperature NMR or DFT. Compare with truncated analogs (e.g., removing the sulfanyl group) in SAR studies. Use surface plasmon resonance (SPR) to measure real-time binding kinetics to target proteins .

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